molecular formula C26H36N2O2 B10881072 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane

Cat. No.: B10881072
M. Wt: 408.6 g/mol
InChI Key: COBVEBUHCGAGAS-UHFFFAOYSA-N
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Description

1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxybenzyl group, a piperidyl group, and an azepane ring

Preparation Methods

The synthesis of 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Benzyloxy-3-methoxybenzyl alcohol: This intermediate can be synthesized by reacting 4-benzyloxy-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride.

    Formation of 1-(4-Benzyloxy-3-methoxybenzyl)piperidine: This step involves the reaction of 4-benzyloxy-3-methoxybenzyl alcohol with piperidine under appropriate conditions.

    Cyclization to form 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE: The final step involves the cyclization of 1-(4-benzyloxy-3-methoxybenzyl)piperidine with an appropriate reagent to form the azepane ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxybenzyl groups are known to interact with various enzymes and receptors, modulating their activity. The piperidyl and azepane rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-{1-[4-(BENZYLOXY)-3-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE can be compared with similar compounds such as:

    4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxybenzyl groups but lacks the piperidyl and azepane rings.

    1-(4-Benzyloxy-3-methoxybenzyl)piperidine: This intermediate compound contains the piperidyl group but lacks the azepane ring.

    4-Benzyloxy-1-butanol: This compound contains the benzyloxy group but differs in its overall structure and functional groups.

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C26H36N2O2/c1-29-26-19-23(11-12-25(26)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3

InChI Key

COBVEBUHCGAGAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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